Cyclosporin A
Übersicht
Beschreibung
Cyclosporin A (CsA) is a cyclic undecapeptide with strong immunosuppressive potency . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .
Synthesis Analysis
CsA is synthesized by cyclosporin synthetase, a multienzyme polypeptide. This enzyme catalyzes at least 40 reaction steps in an assembly belt-like mechanism. It activates all constituent amino acids of CsA to thioesters via amino acyladenylates and carries out specific N-methylation reactions .
Molecular Structure Analysis
CsA is a cyclic nonribosomal peptide of eleven amino acids . It exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment .
Chemical Reactions Analysis
CsA is a potent immunosuppressant drug that works to suppress cell-mediated immune reactions . It does not affect phagocytic function in animals and does not cause bone marrow suppression in animal or human models .
Physical and Chemical Properties Analysis
CsA is a non-polar chemical that is soluble in organic solvents such as acetone and ethyl acetate but not in water . It is typically a white powder .
Wissenschaftliche Forschungsanwendungen
Immunsuppression bei Organtransplantation
Cyclosporin A ist vor allem für seine immunsuppressiven Eigenschaften bekannt, die das Gebiet der Organtransplantation revolutioniert haben. Es wirkt, indem es die Aktivität von T-Lymphozyten hemmt, die entscheidend für die Verhinderung einer Abstoßungsreaktion des Transplantats sind. Dieser Effekt wird durch die Modulation der durch den T-Zell-Rezeptor induzierten Proliferation, Differenzierung und Zytokinproduktion erreicht .
Behandlung von Autoimmunerkrankungen
Aufgrund seiner immunmodulatorischen Wirkungen wird this compound zur Behandlung verschiedener Autoimmunerkrankungen eingesetzt. Es kann die Aktivierung von T-Zellen selektiv blockieren, ohne andere Immunzellen zu beeinträchtigen, was bei Erkrankungen wie rheumatoider Arthritis und Psoriasis von Vorteil ist .
Krebstherapie
Jüngste Studien deuten darauf hin, dass niedrig dosiertes this compound als Krebstherapeutikum Potenzial haben könnte. Es zeigt bei niedrigen Dosierungen einen paradoxen Effekt und weist unterschiedliche immunmodulatorische Eigenschaften im Vergleich zu hohen Dosen auf, die in Krebsbehandlungsstrategien genutzt werden könnten .
Kardioprotektion bei ischämischen Herzkrankheiten
This compound wurde aufgrund seiner Wirkung auf die mitochondriale Permeabilitätsübergangspore (mPTP) auf seine Rolle bei ischämischen Herzkrankheiten (IHD) untersucht. Innovative Nanopartikelformulierungen von this compound haben vielversprechende Ergebnisse im Hinblick auf die Kardioprotektion gezeigt .
Wirkmechanismus
Target of Action
Cyclosporin A (CsA) is a potent immunosuppressant that primarily targets T cells . Its primary target is the cellular protein cyclophilin . Cyclophilin plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
CsA binds to the receptor cyclophilin-1 inside cells, forming a complex known as cyclosporine-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . By blocking calcineurin, CsA prevents the induction of genes encoding for cytokines and their receptors .
Biochemical Pathways
CsA affects several biochemical pathways. It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to its calcineurin blocking activity . The Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade, is also affected .
Pharmacokinetics
CsA exhibits variable bioavailability due to its high lipid solubility . It is extensively distributed to extravascular tissues . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . The absorption of CsA is slow and incomplete, predominantly taking place in the upper part of the small intestine .
Result of Action
The result of CsA’s action is the inhibition of T cell activation, which prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .
Action Environment
The action of CsA can be influenced by environmental factors. For instance, concerns have been raised about changes to the bioavailability and activity of CsA resulting from its binding to lipoproteins . Decreased CsA activity and increased toxicity have been observed in patients with hyperlipidemia . Furthermore, the literature has reported a paradoxical effect of low dosage of CsA, suggesting that these low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .
Zukünftige Richtungen
Recent research highlights the importance of the role of ocular surface inflammation and damage in DED—leading to a vicious cycle of inflammation as well as loss of tear film homeostasis . DED immunopathophysiology is characterized by four stages: initiation, amplification, recruitment, and re-initiation . CsA is proven to be a valuable ophthalmic therapeutic for DED through its immunomodulatory actions and regulation of the adaptive immune response .
Biochemische Analyse
Biochemical Properties
Cyclosporin A’s immunosuppressive properties arise from its strong binding to cyclophilins, a family of peptidyl-prolyl isomerases . This binding leads to the inhibition of the protein calcineurin by the binary this compound/Cyclophilin complex . The detailed structural analysis of the human cyclophilin isomerase explains why cyclophilin activity against short peptides is correlated with an ability to ligate this compound .
Cellular Effects
This compound primarily acts on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a binary complex with cyclophilins, which then inhibits the protein calcineurin . This inhibition selectively leads to transcription of these and not other proteins .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are long-lasting due to its strong binding to cyclophilins .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with cyclophilins
Subcellular Localization
It is known that this compound binds strongly to cyclophilins, which are found in various compartments within the cell .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of cyclosporin A involves the condensation of four amino acids and one hydroxy acid to form the cyclic peptide. The key steps involve the protection of functional groups, activation of carboxylic acids, and coupling of amino acids. The final step involves the deprotection of the peptide to obtain cyclosporin A.", "Starting Materials": [ "L-alanine", "L-valine", "L-leucine", "L-threonine", "4(R)-hydroxy-L-proline", "N,N-dimethylformamide (DMF)", "dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "trifluoroacetic acid (TFA)", "methylene chloride (DCM)", "ethanol", "water" ], "Reaction": [ "Protection of L-threonine hydroxyl group with tert-butyl group using TFA", "Activation of L-threonine carboxylic acid with DCC and NHS", "Coupling of L-threonine with L-valine in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Protection of L-leucine carboxylic acid with tert-butyl group using TFA", "Activation of L-leucine carboxylic acid with DCC and NHS", "Coupling of L-leucine with L-threonine-valine dipeptide in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Protection of 4(R)-hydroxy-L-proline hydroxyl group with benzyl group using benzylchloroformate", "Activation of 4(R)-hydroxy-L-proline carboxylic acid with DCC and NHS", "Coupling of 4(R)-hydroxy-L-proline with L-threonine-valine-leucine tripeptide in DMF using DIPEA as a base", "Deprotection of benzyl group using hydrogenation with palladium on carbon", "Protection of L-alanine carboxylic acid with tert-butyl group using TFA", "Activation of L-alanine carboxylic acid with DCC and NHS", "Coupling of L-alanine with L-threonine-valine-leucine-4(R)-hydroxy-L-proline tetrapeptide in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Deprotection of all remaining protecting groups using TFA", "Purification of cyclosporin A using silica gel column chromatography" ] } | |
CAS-Nummer |
59865-13-3 |
Molekularformel |
C62H111N11O12 |
Molekulargewicht |
1202.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |
InChI-Schlüssel |
PMATZTZNYRCHOR-NSJDOISKSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Aussehen |
white solid powder |
For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. | |
Siedepunkt |
1293.8±65.0 °C at 760 mmHg |
Color/Form |
Forms white prismatic crystals from acetone |
melting_point |
298 to 304 °F (NTP, 1992) 148-151 °C |
59865-13-3 | |
Physikalische Beschreibung |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |
Quelle |
Synthetic |
Synonyme |
Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.